[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside: is a synthetic compound with the molecular formula C20H20BrNO9 and a molecular weight of 498.28 g/mol . This compound is primarily used in research settings, particularly in the synthesis of β-D-N-acetyl glucosamine glycosidic linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside involves multiple stepsThe acetylation of the remaining hydroxyl groups completes the synthesis .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: Acidic or basic conditions are used to remove the acetyl protecting groups.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is the deprotected glucopyranoside.
Scientific Research Applications
Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside involves its role as a glycosyl donor in the synthesis of glycosidic linkages. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by the presence of the bromo and phthalimido groups, which enhance its reactivity .
Comparison with Similar Compounds
- 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-glucopyranoside
- Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-D-galactopyranoside
Comparison: Bromo 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-a,b-D-glucopyranoside is unique due to the presence of both bromo and phthalimido groups, which enhance its reactivity and make it a versatile glycosyl donor. Other similar compounds may lack one or both of these groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
[3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUQQNEXMJRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.